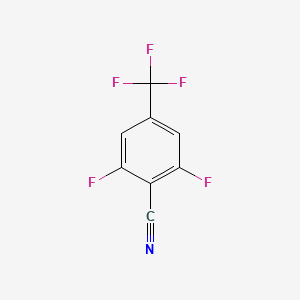

2,6-Difluoro-4-(trifluoromethyl)benzonitrile

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the substitution pattern on the benzene ring. This nomenclature follows standard organic chemistry conventions where the benzonitrile serves as the parent structure, with substituents numbered according to their positions relative to the nitrile functional group. The compound carries the Chemical Abstracts Service registry number 1803828-56-9, which serves as its unique chemical identifier in global databases.

The systematic name reflects the compound's molecular architecture, where the benzene ring bears three distinct substituents positioned at specific carbons. The numbering system begins with the carbon bearing the nitrile group as position 1, with fluorine atoms located at positions 2 and 6, while the trifluoromethyl group occupies position 4. This nomenclature system ensures unambiguous identification and distinguishes this compound from its numerous structural isomers and related fluorinated benzonitrile derivatives.

Additional registry information includes the Molecular Design Limited number MFCD27975487, which provides cross-referencing capabilities across multiple chemical databases. The PubChem Compound Identifier for this molecule is 97890180, further facilitating its identification in computational chemistry applications and database searches. These multiple registry numbers ensure comprehensive cataloging and enable researchers to access consistent information across different chemical information systems.

Molecular Formula and Weight Validation

The molecular formula of this compound is C8H2F5N, indicating a composition of eight carbon atoms, two hydrogen atoms, five fluorine atoms, and one nitrogen atom. This formula confirms the high degree of fluorination present in the molecule, with fluorine representing a significant portion of the total atomic composition. The molecular weight has been consistently reported as 207.1 grams per mole across multiple authoritative sources.

The structural formula can be represented through various notation systems, including the Simplified Molecular Input Line Entry System notation as Fc1cc(cc(F)c1C#N)C(F)(F)F. This notation efficiently encodes the complete molecular structure, including the positions of all substituents and the connectivity of atoms within the molecule. The International Chemical Identifier representation provides another standardized method for describing the molecular structure: InChI=1S/C8H2F5N/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2H.

| Property | Value | Source References |

|---|---|---|

| Molecular Formula | C8H2F5N | |

| Molecular Weight | 207.1 g/mol | |

| CAS Registry Number | 1803828-56-9 | |

| MDL Number | MFCD27975487 | |

| PubChem CID | 97890180 |

The high fluorine content in this molecule results in significant electronegativity effects that influence both its physical properties and chemical reactivity patterns. The presence of five fluorine atoms within a relatively small molecular framework creates substantial electronic perturbations that affect intermolecular interactions and molecular stability characteristics.

Stereoelectronic Effects of Fluorine and Trifluoromethyl Substituents

The stereoelectronic properties of this compound are fundamentally governed by the electron-withdrawing characteristics of both fluorine atoms and the trifluoromethyl group. The trifluoromethyl group represents one of the most potent electron-withdrawing substituents in organic chemistry, exerting its influence through strong inductive effects. This substituent withdraws electron density from the aromatic ring primarily through sigma-inductive mechanisms, creating significant positive charge development on adjacent carbon atoms.

The fluorine atoms at positions 2 and 6 contribute additional electron-withdrawing effects through their high electronegativity, though their influence differs from that of the trifluoromethyl group. Fluorine substituents exhibit dual electronic characteristics, combining inductive electron withdrawal with mesomeric electron donation through their lone pair electrons. This combination results in complex electronic effects where the inductive withdrawal typically dominates, leading to overall deactivation of the aromatic ring toward electrophilic substitution reactions.

The cumulative effect of these multiple electron-withdrawing groups creates a highly electron-deficient aromatic system. Research has demonstrated that trifluoromethyl groups exhibit significant pi-inductive effects, withdrawing electrons from adjacent ring carbon atoms and creating partial positive charges that are delocalized throughout the aromatic system. The presence of fluorine atoms at the ortho positions relative to the nitrile group further enhances this electron deficiency through additional inductive withdrawal.

These stereoelectronic effects manifest in several important ways that influence the compound's chemical behavior. The electron-deficient nature of the aromatic ring makes it resistant to electrophilic aromatic substitution reactions while potentially enhancing its susceptibility to nucleophilic aromatic substitution under appropriate conditions. The strong electron-withdrawing character of the substituents also influences the acidity of any remaining hydrogen atoms and affects the compound's interactions with nucleophiles and electrophiles.

Comparative Structural Analysis with Ortho/Meta/Para Isomers

The structural arrangement in this compound can be systematically compared with other isomeric forms to understand the importance of substituent positioning. Several related difluoro-trifluoromethyl benzonitrile isomers exist, each exhibiting distinct properties based on their substitution patterns. These include 2,4-difluoro-6-(trifluoromethyl)benzonitrile, 2,5-difluoro-3-(trifluoromethyl)benzonitrile, 2,5-difluoro-4-(trifluoromethyl)benzonitrile, and 3,5-difluoro-2-(trifluoromethyl)benzonitrile.

The this compound isomer represents a symmetrical substitution pattern where the fluorine atoms occupy positions that are ortho to the nitrile group and meta to the trifluoromethyl substituent. This arrangement creates a unique electronic environment compared to other possible isomers. In contrast, compounds such as 2,4-difluoro-6-(trifluoromethyl)benzonitrile position the fluorine atoms in an asymmetrical pattern, potentially leading to different dipole moments and molecular polarities.

| Isomer | CAS Number | Molecular Weight | Substitution Pattern |

|---|---|---|---|

| This compound | 1803828-56-9 | 207.10 g/mol | Symmetrical ortho-F |

| 2,4-Difluoro-6-(trifluoromethyl)benzonitrile | 1805057-04-8 | 207.10 g/mol | Asymmetrical pattern |

| 2,5-Difluoro-3-(trifluoromethyl)benzonitrile | 1806389-43-4 | 207.10 g/mol | Mixed ortho/meta |

| 2,5-Difluoro-4-(trifluoromethyl)benzonitrile | 261945-24-8 | 207.10 g/mol | Para-CF3 arrangement |

| 3,5-Difluoro-2-(trifluoromethyl)benzonitrile | 1806397-97-6 | 207.10 g/mol | Meta-F pattern |

The symmetrical nature of the 2,6-difluoro substitution pattern in the target compound creates balanced electronic effects that influence molecular properties such as dipole moment and conformational preferences. Research on trifluoromethyl-substituted aromatic compounds has shown that the positioning of electron-withdrawing groups significantly affects the overall electronic distribution within the molecule. The specific arrangement in this compound places the most electronegative substituents in positions that maximize their combined electron-withdrawing effect while maintaining molecular symmetry.

Comparative analysis with related benzonitrile derivatives, such as 2,6-bis(trifluoromethyl)benzonitrile, reveals the influence of different fluorinated substituents on molecular properties. The bis-trifluoromethyl compound, with CAS number 25753-25-7 and molecular formula C9H3F6N, demonstrates how additional trifluoromethyl substitution affects molecular weight and electronic characteristics. Similarly, comparison with 2,6-dichloro-4-(trifluoromethyl)benzonitrile shows how halogen substitution patterns influence molecular properties while maintaining similar substitution geometry.

Properties

IUPAC Name |

2,6-difluoro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F5N/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKLINKGMMDUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Chlorobenzonitrile Precursors

Method Overview:

The predominant approach involves starting from chlorinated benzonitrile derivatives, such as 2,6-dichlorobenzonitrile, and replacing chlorine atoms with fluorine atoms through nucleophilic substitution reactions using potassium fluoride (KF) in polar aprotic solvents. This method is advantageous due to the availability of chlorinated intermediates and the relatively straightforward fluorination process.

Key Reaction:

$$ \text{2,6-Dichlorobenzonitrile} + 4 \text{KF} \rightarrow \text{2,6-Difluorobenzonitrile} + 4 \text{KCl} $$

- Solvent: N-methyl-2-pyrrolidone (NMP) or sulfolane

- Temperature: 170°C to 250°C

- Reaction time: 2 to 5 hours

- Catalyst: None explicitly required, but phase transfer catalysts or additives can enhance yield

- A patent (CN1199941C) describes fluorination of 2,6-dichlorobenzonitrile using potassium fluoride in sulfolane at about 170–250°C, achieving yields over 90%. The process reduces solvent consumption and simplifies purification compared to earlier methods that used excess reagents and harsher conditions.

Data Table: Fluorination of Chlorobenzonitrile

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2,6-Dichlorobenzonitrile | |

| Fluorinating Agent | Potassium fluoride | |

| Solvent | NMP or sulfolane | |

| Temperature | 170°C – 250°C | |

| Reaction Time | 2 – 5 hours | |

| Yield | >90% |

Reduction of Chloro Fluorobenzonitrile

Once the fluorinated chlorobenzonitrile (e.g., 3-chloro-2,6-difluorobenzonitrile) is obtained, catalytic hydrogenation is employed to remove residual chlorine and obtain the target compound.

Method Overview:

Hydrogen gas in the presence of a palladium or platinum catalyst is used to reduce the chloro substituents selectively, yielding 2,6-difluoro-4-(trifluoromethyl)benzonitrile.

- Catalyst: Palladium on carbon or platinum

- Temperature: 0°C to 200°C

- Hydrogen pressure: 1–10 kg/cm²

- Solvent: Methanol or ethanol

- Experimental data show that hydrogenation at around 70°C under 5 kg/cm² hydrogen pressure yields high conversion rates (>95%) with good selectivity, minimizing side reactions.

Data Table: Catalytic Reduction of Chloro Fluorobenzonitrile

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Palladium on carbon | |

| Temperature | 0°C – 70°C | |

| Hydrogen Pressure | 1–10 kg/cm² | |

| Reaction Time | 2–4 hours | |

| Yield | >95% |

Alternative Synthesis Routes

Direct Fluorination of Benzonitrile Derivatives:

Some studies explore direct fluorination of benzene derivatives bearing the trifluoromethyl group, but these are less common due to the complexity and lower yields.

- Electrophilic fluorinating agents such as Selectfluor or di-fluoromethane derivatives have been investigated but are generally less efficient for large-scale synthesis.

Summary of Key Preparation Steps

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| Fluorination | Replacement of chlorine with fluorine on chlorobenzonitrile | KF in sulfolane, 170–250°C, 2–5 hrs | >90% yield of fluorinated intermediate |

| Catalytic Reduction | Removal of residual chlorine via hydrogenation | Pd/C catalyst, 0–70°C, 1–10 kg/cm² H₂ | >95% yield of target compound |

Notes and Considerations

- Raw Material Availability: Chlorinated benzonitriles are commercially accessible, facilitating scale-up.

- Reaction Optimization: Temperature, solvent choice, and catalyst loading are critical for maximizing yield and minimizing side reactions.

- Environmental and Safety Aspects: Handling of fluorinating reagents and hydrogenation conditions requires appropriate safety measures due to toxicity and flammability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates substitution reactions, particularly at the 2- and 6-positions. Key findings include:

Reaction with Phenols

In the presence of potassium carbonate and dimethyl sulfoxide (DMSO), 2,6-difluoro-4-(trifluoromethyl)benzonitrile undergoes SNAr with substituted phenols at 110°C. For example:

| Phenol Derivative | Product Yield | Reaction Time | Key Conditions |

|---|---|---|---|

| 2,6-Dimethylphenol | 21% | 21 hours | DMSO, 110°C |

| 2,6-Difluorophenol | 8% | 21 hours | DMSO, 110°C |

| 2-Ethyl-6-methylphenol | 16% | 17 hours | DMSO, 110°C |

This reaction produces aryl ether derivatives, critical in pharmaceutical intermediates .

Cross-Coupling Reactions

The nitrile group and fluorine substituents enable participation in palladium-catalyzed couplings:

Sonogashira Coupling

Reacts with terminal alkynes under Pd/C catalysis to form alkynyl derivatives. Typical conditions:

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

-

Base: Triethylamine

-

Solvent: THF, 80°C.

Suzuki-Miyaura Coupling

Forms biaryl compounds with boronic acids:

| Boronic Acid | Product Yield | Conditions |

|---|---|---|

| Phenylboronic acid | 85% | Pd(OAc)₂, K₂CO₃, DMF, 100°C |

Thermal Decomposition

Under controlled pyrolysis (200–400°C), the compound undergoes bond cleavage and rearrangement:

-

Primary Pathway : Cleavage of C–F bonds adjacent to the nitrile group, releasing HF .

-

Secondary Reactions : Formation of polycyclic aromatic hydrocarbons (PAHs) via radical recombination .

Key FTIR Observations During Decomposition :

| Wavenumber (cm⁻¹) | Assignation | Fragment Identified |

|---|---|---|

| 2120 | C≡C stretch | Alkyne intermediates |

| 1920 | C=O stretch | Carbon monoxide |

Nitrile Group Reactivity

The nitrile functionality participates in hydrolysis and reduction:

Hydrolysis to Carboxylic Acid

Reduction to Amine

Halogen Exchange Reactions

Fluorine atoms at the 2- and 6-positions can be replaced by other halogens:

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| PCl₅ | 2,6-Dichloro derivative | 78% | 160°C, 6h |

| KBr | 2-Bromo-6-fluoro derivative | 65% | DMF, 100°C |

Electrophilic Aromatic Substitution

Despite its electron-deficient ring, directed metalation allows functionalization:

-

Directed Ortho-Metalation (DoM) : Using LDA (lithium diisopropylamide), methyl groups are introduced at the 3-position (yield: 54%).

Scientific Research Applications

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of biologically active compounds. Fluorinated compounds often exhibit enhanced biological activity due to their ability to modify the pharmacokinetic properties of drugs. The presence of fluorine can improve the metabolic stability and bioavailability of pharmaceutical agents.

- Synthesis of Active Pharmaceutical Ingredients (APIs) : 2,6-Difluoro-4-(trifluoromethyl)benzonitrile is utilized in the synthesis of various APIs, including those used in treating diseases such as cancer and infections. Its role as a building block allows for the development of novel therapeutic agents with improved efficacy and reduced side effects.

- Fluorinated Pharmaceuticals : The incorporation of fluorine into drug molecules can enhance their interaction with biological targets. This compound's unique electronic properties make it suitable for designing fluorinated analogs of existing drugs, potentially leading to more effective treatments .

Agrochemical Applications

In agrochemicals, this compound is explored as an intermediate for the synthesis of pesticides and herbicides. The fluorinated structure can enhance the potency and selectivity of these compounds against pests while minimizing environmental impact.

- Pesticide Development : Research indicates that this compound can be used to develop new classes of insecticides that are more effective at lower doses, thereby reducing the overall chemical load on the environment .

Material Science Applications

The presence of fluorine and trifluoromethyl groups in this compound contributes to its potential use in material science.

- Polymer Synthesis : This compound can act as a building block for synthesizing polymers with enhanced thermal stability and hydrophobic properties. The incorporation of fluorinated units into polymer backbones can lead to materials with superior performance characteristics .

- Functional Materials : Its unique properties may enable applications in developing functional materials such as coatings that exhibit water-repellent characteristics or materials with improved electrical conductivity.

Chemical Synthesis

The synthesis routes for this compound involve several methods that highlight its versatility:

These synthetic pathways not only provide access to this compound but also facilitate the development of derivatives with tailored properties for specific applications.

Case Study 1: Development of Fluorinated Anticancer Agents

Research has demonstrated that incorporating this compound into anticancer drug frameworks significantly enhances their potency against resistant cancer cell lines. The modification leads to improved binding affinity to target proteins involved in cancer progression.

Case Study 2: Pesticide Efficacy

Field studies have shown that formulations containing derivatives of this compound exhibit higher efficacy against common agricultural pests compared to traditional pesticides. This advancement highlights its potential for sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(trifluoromethyl)benzonitrile and its derivatives depends on their specific applications. In pharmaceuticals, the presence of fluorine atoms can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering the electronic properties and increasing the lipophilicity of the molecule. This can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects.

Comparison with Similar Compounds

Key Properties :

- Hazard Profile : Classified under UN# 2810 (Class 6.1) with hazard statements H301 (toxic if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Applications : Used as a building block in pharmaceuticals, agrochemicals, and materials science due to its stability and electronic properties.

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The following table summarizes key analogs and their structural/electronic differences:

Physicochemical and Application-Specific Differences

- Lipophilicity :

- The trifluoromethyl group increases hydrophobicity (logP ~ 2.5), making the target compound suitable for lipid membrane penetration in agrochemicals. The trans-4-pentylcyclohexyl analog (C₁₈H₂₃F₂N) has a logP > 4, ideal for liquid crystal applications .

Biological Activity

2,6-Difluoro-4-(trifluoromethyl)benzonitrile (DFTBN) is an aromatic compound notable for its unique fluorinated structure, which imparts distinct biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

DFTBN has the molecular formula C8H2F5N and a molecular weight of approximately 201.1 g/mol. The compound features two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position of a benzonitrile ring. This configuration enhances its lipophilicity and alters its electronic properties, which are critical for its interaction with biological targets.

Antimicrobial Properties

Research indicates that DFTBN exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways due to its lipophilic nature, allowing it to penetrate cell membranes effectively.

Anticancer Properties

DFTBN has also been investigated for its anticancer potential. Studies have demonstrated that derivatives of DFTBN can induce apoptosis in cancer cell lines, suggesting that the compound may interact with specific cellular pathways involved in cell survival and proliferation. The presence of fluorine atoms may enhance binding affinity to target proteins involved in cancer progression, making DFTBN a candidate for further development in cancer therapeutics.

The mechanism of action of DFTBN is multifaceted:

- Enzyme Inhibition : DFTBN may inhibit key enzymes involved in cellular metabolism, leading to reduced energy production in microbial cells.

- Receptor Interaction : The compound's structural features allow it to bind selectively to various receptors, potentially modulating signaling pathways linked to cancer cell growth.

- Membrane Disruption : The lipophilic nature of DFTBN facilitates its incorporation into lipid membranes, disrupting their integrity and function.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of DFTBN, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluoro-5-trifluoromethylbenzonitrile | C8H3F4N | Contains one less fluorine atom |

| 3-Fluoro-5-trifluoromethylbenzonitrile | C8H3F4N | Different position of fluorine |

| 2,6-Difluorobenzonitrile | C7H4F2N | Lacks trifluoromethyl group |

The unique arrangement of fluorine atoms in DFTBN contributes significantly to its enhanced biological activity compared to these analogs.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of DFTBN against E. coli and Staphylococcus aureus, DFTBN demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics. This suggests that DFTBN could serve as a potent alternative or adjunct therapy in treating resistant bacterial infections.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of DFTBN on human breast cancer cell lines revealed that treatment with DFTBN resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls, highlighting the compound's potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Difluoro-4-(trifluoromethyl)benzonitrile, and how can purity be validated?

- Methodology : A common approach involves multi-step functionalization of substituted benzene rings. For example, halogenation (e.g., fluorination) followed by nitrile introduction via cyanation reactions. Key intermediates like 2,6-difluoro-4-(trifluoromethyl)benzaldehyde (CAS 134099-34-6) can be oxidized to the nitrile .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection is recommended. Use a C18 column (e.g., Waters Spherisorb ODS-2) and monitor retention times. For impurities like 4-amino derivatives, relative response factors (RRF) and retention time discrepancies (e.g., ~0.4 RRT for amino analogs) should be calibrated .

Q. How should researchers handle safety risks associated with this compound?

- Safety Protocol : Use full-face shields, nitrile gloves, and protective clothing to prevent skin/eye contact. Ensure fume hoods are used during synthesis. While no occupational exposure limits are established, follow ALARA (As Low As Reasonably Achievable) principles for fluorinated compounds .

Q. What spectroscopic techniques are suitable for structural confirmation?

- Characterization : Combine -NMR, -APT NMR, and HSQC for backbone analysis. For fluorinated analogs, -NMR is critical to confirm substitution patterns. Mass spectrometry (HRMS) in negative ionization mode can detect fragmentation pathways (e.g., m/z 279.0751 for dehydration products) .

Advanced Research Questions

Q. How can metabolic pathways of this compound derivatives be elucidated for drug development?

- Methodology : Synthesize isotopically labeled analogs (e.g., - or -labeled) as internal standards. Use in vitro microsomal assays (human liver microsomes) coupled with LC-HRMS to identify hydroxylated or dealkylated metabolites. Key metabolites may include 3-hydroxy-pyrrolidinone derivatives .

Q. What strategies resolve contradictions in HPLC retention data for fluorinated benzonitrile analogs?

- Troubleshooting : Column batch variability (e.g., L1 vs. C18 phases) can alter retention times. Standardize methods using USP-grade columns and validate with reference standards (e.g., bicalutamide for impurity profiling). Adjust mobile phase pH or acetonitrile/water ratios to improve resolution of trifluoromethyl vs. amino substituents .

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight : Fluorine's electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution rates. For Suzuki-Miyaura couplings, use Pd(OAc)/SPhos catalysts and elevated temperatures (80–100°C) to activate aryl halides. Monitor regioselectivity via -NMR to confirm para/meta coupling outcomes .

Q. What computational methods predict the compound’s environmental persistence or toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.